Ethyl 7-chloro-1-naphthoate

Beschreibung

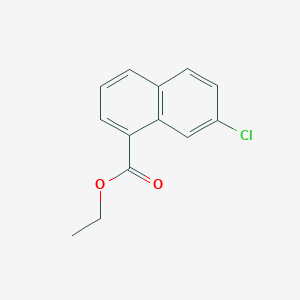

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H11ClO2 |

|---|---|

Molekulargewicht |

234.68 g/mol |

IUPAC-Name |

ethyl 7-chloronaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11ClO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2H2,1H3 |

InChI-Schlüssel |

WKLBDXVGWOHUCC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC2=C1C=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 7 Chloro 1 Naphthoate

Electrophilic Chlorination Strategies on Ethyl 1-naphthoate (B1232437)

Direct chlorination of ethyl 1-naphthoate can be achieved using various chlorinating agents. However, controlling the regioselectivity of this reaction is a significant challenge. The ester group is a deactivating group and a meta-director, while the naphthalene (B1677914) ring system itself has a complex pattern of reactivity towards electrophiles. Direct chlorination of 1-naphthoic acid, a related precursor, with chlorine gas in the presence of a Lewis acid like aluminum chloride (AlCl₃) often leads to a mixture of isomers, with the 4-chloro derivative being a major product. Similar complexities would be expected in the chlorination of ethyl 1-naphthoate.

Approaches from Chlorinated Naphthalene Building Blocks

Construction of the Ester Moiety from 7-chloro-1-substituted Naphthalenes

The most direct route to Ethyl 7-chloro-1-naphthoate is the esterification of 7-chloro-1-naphthoic acid. This transformation is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.

Detailed Research Findings: While specific literature on the esterification of 7-chloro-1-naphthoic acid is not detailed in the provided sources, the methodology is a standard and widely applied organic reaction. Analogous preparations of other substituted ethyl naphthoates are well-documented. For instance, the synthesis of various substituted ethyl 1-naphthoates has been studied to determine the kinetics of alkaline hydrolysis, with the esters being prepared from their corresponding naphthoic acids. rsc.org Classic procedures, such as those published in Organic Syntheses, describe the preparation of ethyl 1-naphthoate by heating α-naphthoic acid and ethyl alcohol with a sulfuric acid catalyst. orgsyn.org Similarly, ethyl 2-nitro-1-naphthoate and ethyl 8-nitro-1-naphthoate have been prepared from their respective acids for kinetic studies. dissertation.com These examples underscore the general applicability of acid-catalyzed esterification for this class of compounds.

Table 1: Analogous Esterification Reactions for Substituted Naphthoates

| Naphthoic Acid Precursor | Ester Product | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 1-Naphthoic acid | Ethyl 1-naphthoate | Fischer-Speier | Ethanol, H₂SO₄ (conc.), heat | orgsyn.org |

| 3-Chloro-1-naphthoic acid | Ethyl 3-chloro-1-naphthoate | Fischer-Speier | Ethanol, acid catalyst | rsc.org |

| 2-Nitro-1-naphthoic acid | Ethyl 2-nitro-1-naphthoate | Fischer-Speier | Ethanol, acid catalyst | dissertation.com |

Sequential Functionalization via Grignard Reagents and Carbonylation

An alternative strategy involves the creation of an organometallic intermediate from a di-halogenated naphthalene, followed by carbonylation. This method builds the carboxylic acid functionality onto the ring system, which can then be esterified. A more direct approach involves reacting the Grignard reagent with ethyl carbonate.

Detailed Research Findings: The preparation of ethyl 1-naphthoate from α-bromonaphthalene via a Grignard reagent is a well-established procedure. orgsyn.org In this method, α-naphthylmagnesium bromide is prepared and subsequently reacted with ethyl carbonate, which serves as both the carbonylation agent and the source of the ethyl group, yielding the final ester in a single step. orgsyn.org This process has been shown to produce yields of 68-73%. orgsyn.org

This approach could be adapted for this compound, likely starting from 1-bromo-7-chloronaphthalene. The greater reactivity of the bromine atom would selectively form the Grignard reagent at the 1-position, leaving the chloro-substituent intact.

Alternatively, Grignard reagents can be reacted with solid carbon dioxide (dry ice) to produce the carboxylate salt, which upon acidic workup yields the carboxylic acid. cdnsciencepub.com Research on the synthesis of 3-methyl-1-naphthoic acid utilized an organolithium intermediate (functionally similar to a Grignard reagent) from 1-bromo-3-methylnaphthalene, which was then treated with solid carbon dioxide. rsc.org

Table 2: Grignard-based Synthesis of Naphthoic Acid Esters

| Starting Material | Organometallic Intermediate | Carbonyl Source | Product | Reference |

|---|---|---|---|---|

| α-Bromonaphthalene | α-Naphthylmagnesium bromide | Ethyl carbonate | Ethyl 1-naphthoate | orgsyn.org |

| 1-Bromo-3-methylnaphthalene | 3-Methyl-1-naphthyllithium | Carbon dioxide (solid) | 3-Methyl-1-naphthoic acid | rsc.org |

| Substituted Naphthyl Halide | Naphthyl Grignard Reagent | Carbon dioxide | Naphthoic Acid | cdnsciencepub.com |

Oxidation Routes to 7-chloro-1-naphthoic Acid Precursors

The synthesis of the 7-chloro-1-naphthoic acid precursor can be accomplished by oxidizing a naphthalene ring that bears an oxidizable functional group, such as an acetyl or methyl group, at the 1-position.

Detailed Research Findings: A common and effective method for converting acetylnaphthalenes to naphthoic acids is the haloform reaction, typically using sodium hypochlorite. cdnsciencepub.com This suggests a viable two-step pathway: first, the Friedel-Crafts acylation of 7-chloronaphthalene to introduce an acetyl group at the sterically less hindered 1-position, forming 1-acetyl-7-chloronaphthalene. Second, the subsequent oxidation of this methyl ketone with sodium hypochlorite would yield the desired 7-chloro-1-naphthoic acid. cdnsciencepub.com The oxidation of 6-methoxy-2-acetonaphthone with sodium hypobromite (B1234621) to produce 6-methoxy-2-naphthoic acid serves as a strong procedural analog for this transformation. epo.org The preparation of 2-nitro-1-naphthoic acid has also been achieved through the oxidation of the corresponding 2-nitro-1-methylnaphthalene. dissertation.com

Table 3: Oxidation of Naphthalene Derivatives to Naphthoic Acids

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1-Acetyl-4-substituted naphthalene | Sodium hypochlorite | 4-Substituted-1-naphthoic acid | cdnsciencepub.com |

| 6-Methoxy-2-acetonaphthone | Sodium hypobromite | 6-Methoxy-2-naphthoic acid | epo.org |

| 2-Nitro-1-methylnaphthalene | Unspecified | 2-Nitro-1-naphthoic acid | dissertation.com |

Analogous Synthetic Routes from Related Halogenated Naphthoates

Insights into the synthesis of this compound can be gleaned from the established preparations of other halogenated and substituted naphthoate esters.

Insights from the Synthesis of Ethyl 6,7-dichloro-2-naphthoate

The synthesis of related dichlorinated naphthoates provides a useful comparative framework. The preparation of ethyl 6,7-dichloro-3-nitro-2-naphthoate and its de-nitrated analog, ethyl 6,7-dichloro-2-naphthoate, has been described in the context of synthesizing a TCRB analogue. acs.org

Detailed Research Findings: The synthesis reported by Girgis et al. involved the aromatization of a tetralin precursor using N-bromosuccinimide (NBS) and benzoyl peroxide, followed by dehydrobromination. acs.org This reaction yielded ethyl 6,7-dichloro-3-nitro-2-naphthoate, with ethyl 6,7-dichloro-2-naphthoate being identified as a major side product. acs.org Further transformations described in this work include the reduction of the nitro group to an amine using tin(II) chloride and the subsequent hydrolysis of the ester to the carboxylic acid with sodium hydroxide (B78521). acs.org These steps highlight methods for manipulating functional groups on a dichlorinated naphthalene core, which are relevant to developing flexible syntheses for other chloro-substituted naphthoates.

Preparation of Substituted Ethyl 1-Naphthoates

A broader examination of the synthesis of various substituted ethyl 1-naphthoates reveals a range of applicable chemical strategies.

Detailed Research Findings: Research into the hydrolysis kinetics of substituted ethyl 1-naphthoates has led to the development of syntheses for several new 1-naphthoic acids. rsc.org For example, 3-chloro-1-naphthoic acid was prepared via a multi-step sequence starting from N-acetyl-4-bromo-1-naphthylamine, involving chlorination, hydrolysis, diazotization, and ultimately reaction with an organolithium reagent and carbon dioxide. rsc.org This demonstrates the feasibility of complex, position-specific functionalization of the naphthalene ring system. Other syntheses involve the preparation of naphthoic acids through the alkaline hydrolysis of nitriles or the oxidation of methyl ketones. cdnsciencepub.com These varied approaches provide a toolbox of reactions that can be adapted for the synthesis of the target molecule, this compound.

Considerations for Industrial Scale Production of this compound Analogs

The scale-up of synthetic routes for halogenated naphthoates requires careful consideration of safety, cost-effectiveness, and process efficiency.

Detailed Research Findings: For industrial production, processes must be economically attractive and safe. google.com Patents related to the synthesis of similar compounds, such as hydroxy aromatic carboxylic acid esters, highlight key industrial considerations. The carbonylation of aromatic halides in the presence of an alcohol and a Group VIII metal catalyst is presented as an efficient route. epo.orggoogle.com This method allows for the direct conversion of a halide to an ester, potentially reducing the number of synthetic steps.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the aromatic and ethyl ester protons. The aromatic region of the spectrum is expected to show a complex pattern of multiplets due to the spin-spin coupling of the protons on the naphthalene ring. The presence of the chloro substituent at the 7-position influences the chemical shifts of the neighboring protons. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, resulting from coupling with each other.

Table 1: Representative ¹H NMR Data for Related Ethyl Naphthoate Derivatives

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| Ethyl 5-amino-2-naphthoate epo.org | -CH3 | 1.44 | t | 7.4 |

| -CH2 | 4.54 | q | 7.4 | |

| Ethyl 8-amino-2-naphthoate epo.org | -CH3 | 1.44 | t | 7.3 |

| -CH2 | 4.44 | q | 7.3 | |

| Ethyl Benzoate rsc.org | -CH3 | 1.41 | t | 7.2 |

| -CH2 | 4.38 | q | 7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will display distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbons of the naphthalene ring will resonate in the aromatic region (approximately 120-140 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic shift. The ethyl group carbons will appear upfield, with the -CH2- carbon around 60 ppm and the -CH3- carbon around 14 ppm.

Although specific ¹³C NMR data for this compound is not available, data for similar structures provides a reference. For example, the carbonyl carbon in ethyl 6,7-dichloro-3-nitro-2-naphthoate is observed at δ 164.7 ppm, and the ethyl group carbons are at δ 62.7 and 13.9 ppm. acs.org

Table 2: Representative ¹³C NMR Data for Related Naphthalene and Benzoate Compounds

| Compound | Carbon Atom | Chemical Shift (δ) ppm |

|---|---|---|

| Ethyl 6,7-dichloro-3-nitro-2-naphthoate acs.org | C=O | 164.7 |

| -CH2 | 62.7 | |

| -CH3 | 13.9 | |

| Butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate rsc.org | C=O | 197.86 |

| Ester C=O | 165.99 | |

| -CH2 (ester) | 61.51 | |

| -CH3 (ester) | 14.39 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between coupled protons. emerypharma.com For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group and reveal the coupling network among the aromatic protons on the naphthalene ring. emerypharma.comresearchgate.net

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the direct assignment of the carbon signals for the ethyl group and the protonated carbons of the naphthalene ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions and the point of chloro-substitution. emerypharma.comcolumbia.edu For instance, a correlation between the methylene protons of the ethyl group and the carbonyl carbon would definitively assign the carbonyl signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. In the FTIR spectrum of this compound, several key absorption bands are expected:

C=O Stretch : A strong absorption band corresponding to the carbonyl stretching vibration of the ester group, typically found in the region of 1700-1750 cm⁻¹. For comparison, the C=O stretch in 7-chloro- rsc.orgnaphthaldehyde is observed at approximately 1670 cm⁻¹.

C-O Stretch : The C-O stretching vibrations of the ester group will appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

C-Cl Stretch : The stretching vibration of the carbon-chlorine bond is expected to be in the lower frequency region of the spectrum, generally between 550 and 850 cm⁻¹.

Aromatic C-H and C=C Stretches : The spectrum will also show characteristic bands for the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and C=C stretching vibrations within the naphthalene ring (around 1450-1600 cm⁻¹).

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would also exhibit the characteristic vibrational modes. The symmetric stretching of the aromatic rings often gives a strong signal in Raman spectra. The C=O and C-Cl stretching vibrations would also be observable. While specific Raman data for the target compound is not available, studies on related molecules like 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas show the C=O stretching mode around 1680 cm⁻¹ in their Raman spectra. conicet.gov.ar

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the precise molecular formula of this compound by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. The molecular formula of the compound is C13H11ClO2. The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), is compared against the experimentally observed value.

The expected HRMS data for the protonated molecule [M+H]⁺ is crucial for unambiguous formula confirmation. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁ClO₂ |

| Calculated Exact Mass [M] | 234.04476 |

| Calculated m/z for [M+H]⁺ (³⁵Cl) | 235.05204 |

| Calculated m/z for [M+H]⁺ (³⁷Cl) | 237.04910 |

| Isotopic Ratio (³⁵Cl / ³⁷Cl) | Approximately 3:1 |

This table presents the calculated high-resolution mass spectrometry data for this compound. Experimental values are expected to align closely with these calculated masses, typically within a few parts per million (ppm), to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound and providing structural information through fragmentation analysis. researchgate.netepa.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time (RT) is a characteristic property of the compound under specific chromatographic conditions. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular "fingerprint." clemson.edu

For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways for ethyl esters often involve the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) (-C₂H₄) via McLafferty rearrangement. The presence of the naphthalene core leads to characteristic aromatic fragments. nih.gov

The major expected fragments for this compound are detailed in the table below.

| m/z Value | Proposed Fragment Ion | Fragment Structure |

| 234/236 | [C₁₃H₁₁ClO₂]⁺ | Molecular Ion ([M]⁺) |

| 205/207 | [C₁₁H₆ClO]⁺ | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 189/191 | [C₁₃H₁₀ClO]⁺ | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 155 | [C₁₁H₇O]⁺ | [M - Cl - C₂H₅]⁺ |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

This table outlines the predicted major fragmentation ions for this compound under electron impact ionization in GC-MS analysis. The m/z values including "/XXX" indicate the isotopic peaks due to the presence of chlorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system of this compound is a strong chromophore, giving rise to characteristic absorption bands in the UV region. asm.org The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO).

The UV-Vis spectrum of naphthalene itself exhibits three main absorption bands. These transitions, originating from the π-electron system, are influenced by substituents on the aromatic rings. rsc.org The presence of the chloro and the ester groups can cause shifts in the absorption maxima (λmax) and changes in their intensities (molar absorptivity, ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

The spectrum of this compound is expected to display intense absorptions corresponding to π → π* transitions characteristic of the substituted naphthalene core. The specific λmax values can be influenced by the solvent used due to solute-solvent interactions. rsc.org

| Transition Type | Approximate λmax (nm) | Description |

| π → π | ~220-240 | High-energy transition of the naphthalene ring system. |

| π → π | ~280-300 | Lower-energy transition, often showing fine structure. |

| π → π* | ~310-330 | Lowest-energy π-electron system transition. |

This table presents the expected UV-Vis absorption maxima for this compound based on the known spectral properties of substituted naphthalenes. The exact positions and intensities of the peaks can vary with the solvent and specific electronic effects of the substituents.

Computational Chemistry and Theoretical Investigations of Ethyl 7 Chloro 1 Naphthoate

Molecular Electrostatic Potential (MEP) Mapping

Further theoretical research would be required to generate the specific computational data needed to populate these analyses for Ethyl 7-chloro-1-naphthoate.

Reactivity and Mechanistic Studies of Ethyl 7 Chloro 1 Naphthoate

Hydrolysis Reactions of the Ester Group

The cleavage of the ester linkage in ethyl 7-chloro-1-naphthoate can be achieved under both alkaline and acidic conditions, with the reaction kinetics and mechanisms being significantly influenced by the electronic effects of the chloro substituent.

Kinetics of Alkaline Hydrolysis of Substituted Ethyl 1-Naphthoates

The alkaline hydrolysis of esters, a process also known as saponification, is a well-studied reaction that follows second-order kinetics. The rate of this reaction is dependent on the concentrations of both the ester and the hydroxide (B78521) ion. For substituted ethyl 1-naphthoates, the rate of hydrolysis is sensitive to the nature and position of the substituent on the naphthalene (B1677914) ring.

Kinetic studies on a range of substituted ethyl 1-naphthoates have been performed to elucidate the electronic and steric effects of substituents on the reaction rate. These studies typically involve measuring the rate constants at various temperatures to determine the activation parameters, such as activation energy (Ea) and the pre-exponential factor (log B).

Table 1: Representative Rate Constants for Alkaline Hydrolysis of Substituted Ethyl 1-Naphthoates in 85% (w/w) Ethanol-Water

| Substituent | Temperature (°C) | k (10⁻³ L mol⁻¹ s⁻¹) |

| H | 25 | 1.55 |

| 3-Chloro | 25 | 9.80 |

| 4-Chloro | 25 | 8.95 |

| 5-Bromo | 25 | 4.90 |

| 4-Methyl | 25 | 0.75 |

Note: This table is illustrative and compiled from general findings in the field. The values for the chloro-substituents indicate an activating effect on the hydrolysis rate compared to the unsubstituted ester.

Impact of the 7-Chloro Substituent on Hydrolysis Rates and Mechanisms

The 7-chloro substituent on the naphthalene ring of this compound exerts a significant influence on the rate of alkaline hydrolysis. The chlorine atom is an electron-withdrawing group due to its electronegativity, which is transmitted through the aromatic system via the inductive effect. This electron-withdrawing effect increases the partial positive charge on the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack by the hydroxide ion.

The mechanism of alkaline hydrolysis of esters proceeds through a tetrahedral intermediate. The rate-determining step is the initial attack of the hydroxide ion on the carbonyl carbon. The electron-withdrawing 7-chloro substituent stabilizes the negatively charged transition state leading to the tetrahedral intermediate, thereby lowering the activation energy and increasing the reaction rate compared to the unsubstituted ethyl 1-naphthoate (B1232437).

The position of the substituent is crucial. While a detailed quantitative comparison for the 7-chloro position is not explicitly tabulated in the provided search results, the general principles of substituent effects on the reactivity of aromatic systems suggest that the electron-withdrawing effect of the chlorine at the 7-position will be significant in accelerating the hydrolysis reaction.

Acid-Catalyzed Hydrolysis Investigations

Acid-catalyzed hydrolysis of esters is the reverse of Fischer esterification and proceeds through a different mechanism than alkaline hydrolysis. wikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.comstudysmarter.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.comstudysmarter.co.uk Subsequent proton transfers and elimination of ethanol (B145695) lead to the formation of the corresponding carboxylic acid, 7-chloro-1-naphthoic acid, and regenerate the acid catalyst. libretexts.orgyoutube.comstudysmarter.co.uk

The reaction is typically carried out by heating the ester in the presence of an aqueous mineral acid, such as sulfuric acid or hydrochloric acid. wikipedia.org While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not detailed in the available literature, the general mechanism is well-established. The chloro substituent, being electron-withdrawing, is expected to have a retarding effect on the rate of acid-catalyzed hydrolysis. This is because the initial protonation of the carbonyl oxygen is disfavored by the reduced electron density on the ester group caused by the chloro substituent.

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions on substituted naphthalenes is directed by the electronic and steric properties of the existing substituents.

Regioselectivity and Reaction Pathways Directed by the Ester and Chloro Groups

In this compound, both the ethoxycarbonyl group (-COOEt) at the 1-position and the chloro group (-Cl) at the 7-position influence the position of incoming electrophiles.

The Ethoxycarbonyl Group (-COOEt): The ester group is a deactivating, meta-directing group in electrophilic aromatic substitution on a benzene ring. However, in the naphthalene system, its directing influence is more complex. As a deactivating group, it withdraws electron density from the aromatic rings, making them less reactive towards electrophiles than unsubstituted naphthalene.

The Chloro Group (-Cl): The chloro group is also a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director because of the ability of its lone pairs of electrons to stabilize the arenium ion intermediate through resonance.

In the case of this compound, electrophilic attack is generally favored on the ring that is more activated or less deactivated. The 1-position of naphthalene is generally the most reactive site for electrophilic substitution. pearson.comlibretexts.orgwordpress.com The presence of the deactivating ester group at this position will reduce its reactivity. The directing effects of both substituents must be considered to predict the likely site of substitution. The chloro group at the 7-position will direct incoming electrophiles to its ortho and para positions. The interplay of these directing effects will determine the final product distribution, which can be a complex mixture of isomers.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.comyoutube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

The reaction would typically require a strong nucleophile and potentially harsh reaction conditions. The feasibility and outcome of an SNAr reaction on this compound would be a subject for specific experimental investigation.

Reactivity at the Chlorinated Position (C-7)

The chlorine atom at the C-7 position of the naphthalene ring is a key site for synthetic modifications. Its reactivity is characteristic of aryl halides and can be exploited in a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

While aromatic halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups can facilitate this reaction. chemistrysteps.com In the case of this compound, the ester group at C-1, being electron-withdrawing, can activate the naphthalene ring towards nucleophilic attack, particularly at positions ortho and para to it. However, the chlorine at C-7 is in a meta-like position relative to the ester group in the same ring and in the adjacent ring, which provides less activation compared to an ortho or para relationship. masterorganicchemistry.com Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for direct displacement of the chlorine atom. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. chemistrysteps.commasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions:

A more versatile approach to functionalize the C-7 position involves palladium-catalyzed cross-coupling reactions. These reactions offer a milder and more general route to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgtcichemicals.com This methodology could be applied to this compound to introduce a variety of alkyl, alkenyl, or aryl groups at the C-7 position. The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org This would be a powerful method to synthesize 7-amino-1-naphthoate derivatives from this compound. The choice of ligand is crucial for the efficiency of the catalytic cycle, which is similar to that of the Suzuki coupling but involves an amine instead of an organoboron reagent. wikipedia.org

| Reaction | Reagents and Conditions | Expected Product at C-7 |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, NaNH2), high temperature | Methoxy, Amino, etc. |

| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | Alkyl, Alkenyl, Aryl |

| Buchwald-Hartwig Amination | R1R2NH, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | -NR1R2 |

Reduction Reactions of the Ester Moiety (e.g., to alcohol)

The ester functional group in this compound can be readily reduced to a primary alcohol, (7-chloro-1-naphthalenyl)methanol. This transformation is a fundamental reaction in organic synthesis, providing access to a different class of compounds.

The most common and effective reagent for the reduction of esters to primary alcohols is lithium aluminum hydride (LiAlH4). chemistrysteps.comquimicaorganica.orgadichemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. adichemistry.comic.ac.ukucalgary.ca

The mechanism involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH4 to form the primary alcohol. masterorganicchemistry.comucalgary.ca Due to the high reactivity of LiAlH4, it is important to perform the reaction under anhydrous conditions as it reacts violently with water. ic.ac.uk

Sodium borohydride (NaBH4) is generally not strong enough to reduce esters to alcohols under standard conditions. youtube.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, allowing for the reduction of some aromatic esters. researchgate.net

| Reducing Agent | Solvent | General Outcome |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | High yield of (7-chloro-1-naphthalenyl)methanol |

| Sodium Borohydride (NaBH4) | Methanol (B129727), Ethanol | Generally unreactive towards esters |

| Sodium Borohydride / Additives | THF, Methanol | Possible reduction, but may require forcing conditions |

Oxidation Reactions of the Naphthalene Core

The naphthalene core of this compound is susceptible to oxidation, although the electron-withdrawing substituents (chloro and ester groups) can render the ring system less reactive towards electrophilic attack compared to unsubstituted naphthalene. The outcome of the oxidation depends on the oxidant used and the reaction conditions.

Strong oxidizing agents can lead to the cleavage of the aromatic ring. For instance, oxidation of naphthalene with vanadium pentoxide (V2O5) catalyst and air at high temperatures yields phthalic anhydride (B1165640). quora.com A similar degradation of the naphthalene core could be expected for this compound under harsh oxidative conditions.

More controlled oxidation can lead to the formation of naphthoquinones. researchgate.net The regioselectivity of the oxidation would be influenced by the positions of the existing substituents. Catalytic oxidation systems, such as those employing iron(III) TAML activators with hydrogen peroxide, have been shown to efficiently oxidize naphthalene in aqueous media, initially forming naphthoquinones which are then further degraded. nih.gov

Ruthenium tetroxide (RuO4) is a powerful oxidizing agent that can cleave aromatic rings under relatively mild conditions. It is often generated in situ from a ruthenium precursor like RuCl3 with a co-oxidant such as sodium periodate (NaIO4). wikipedia.org Treatment of this compound with RuO4 would likely lead to the degradation of the naphthalene ring system.

Enzymatic oxidation of naphthalene by certain microorganisms proceeds via the formation of a cis-dihydrodiol, which is then further metabolized. nih.gov While not a standard laboratory method, it highlights the biological susceptibility of the naphthalene core to oxidation.

Rearrangement Reactions Involving Naphthoate Derivatives

While specific rearrangement reactions of this compound are not extensively documented, the broader class of naphthoate and naphthalene derivatives can undergo various molecular rearrangements under different conditions. These reactions often involve significant skeletal changes.

Exploration of Molecular Rearrangements under Various Conditions

Thermal and Photochemical Rearrangements:

Certain substituted naphthalenes can undergo thermal or photochemical rearrangements. For example, the thermal rearrangement of azulene to naphthalene has been studied extensively, proceeding through complex mechanistic pathways. acs.org While not a direct rearrangement of a naphthoate, it illustrates the potential for skeletal reorganization of bicyclic aromatic systems at high temperatures. Photochemical conditions can also induce rearrangements, sometimes leading to the formation of different isomers. sci-hub.se

Acid-Catalyzed Rearrangements:

In the presence of strong acids, some naphthalene derivatives can undergo rearrangements. For instance, Lewis acid-mediated rearrangements of oxabenzonorbornadienes have been shown to produce 1-hydroxy-2-naphthoic acid esters through an unexpected acyl shift. researchgate.net This type of rearrangement involves the migration of an acyl group following the generation of a carbocationic intermediate.

Rearrangements Involving Steric Strain:

Highly strained naphthalene derivatives can undergo unusual rearrangements to relieve steric hindrance. For example, a 1,8-disubstituted naphthalene derivative with bulky nitro and carboxylic acid groups was found to undergo fragmentation of a C-C bond in the aromatic core under mild conditions, leading to a rearranged conjugated aldehyde. This highlights how steric strain can be a driving force for unexpected molecular reorganizations.

It is conceivable that under specific thermal, photochemical, or catalytic conditions, this compound or its derivatives could undergo rearrangements, potentially involving migration of the ester group or other substituents, or even skeletal changes to the naphthalene core, although such reactions would likely require overcoming a significant activation energy barrier due to the stability of the aromatic system.

Derivatization and Chemical Transformations of Ethyl 7 Chloro 1 Naphthoate

Synthesis of 7-chloro-1-naphthoic Acid from Ethyl 7-chloro-1-naphthoate

The conversion of this compound to its corresponding carboxylic acid, 7-chloro-1-naphthoic acid, is a fundamental transformation. This is typically achieved through ester hydrolysis, which can be catalyzed by either an acid or a base.

Base-Catalyzed Hydrolysis (Saponification): This is a common method for the hydrolysis of esters. The reaction involves treating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by heating. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed under acidic conditions. This reaction is the reverse of Fischer esterification. It involves heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous solution. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction is typically driven to completion by using a large excess of water.

A comparison of the two methods is presented in the table below.

| Feature | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Catalyst | Strong base (e.g., NaOH, KOH) | Strong acid (e.g., H₂SO₄, HCl) |

| Mechanism | Nucleophilic acyl substitution | Reversible nucleophilic acyl substitution |

| Intermediate | Tetrahedral intermediate | Protonated tetrahedral intermediate |

| Product (initial) | Carboxylate salt | Carboxylic acid and alcohol |

| Work-up | Acidification to obtain the carboxylic acid | Extraction and purification |

| Reversibility | Essentially irreversible | Reversible |

Modifications of the Ester Moiety

The ester functional group in this compound can be converted into a range of other functional groups, significantly broadening its synthetic utility.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. nih.gov For this compound, this allows for the synthesis of other alkyl 7-chloro-1-naphthoates.

Under basic conditions, an alkoxide corresponding to the desired ester is used. nih.gov For instance, to synthesize mthis compound, sodium methoxide (B1231860) in methanol (B129727) would be employed. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Under acidic conditions, a large excess of the desired alcohol is used as the solvent, with a catalytic amount of a strong acid. nih.gov For example, refluxing this compound in propanol (B110389) with a catalytic amount of sulfuric acid would yield propyl 7-chloro-1-naphthoate. The use of a large excess of the reactant alcohol shifts the equilibrium towards the product side.

The ester can be converted into amides by reaction with ammonia (B1221849) or primary or secondary amines. This process, known as aminolysis, typically requires heating. A more facile method for converting esters to amides involves the use of ammonium (B1175870) formate. organicchemistrytutor.com

The synthesis of 7-chloro-1-naphthohydrazide can be achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), usually in an alcoholic solvent under reflux. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.

Further derivatives can be accessed from the parent carboxylic acid (obtained via hydrolysis as described in section 6.1). The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride can then be readily converted to a wide range of amides, esters, and other carboxylic acid derivatives under milder conditions than those required for the direct conversion from the ethyl ester.

Further Functionalization of the Naphthalene (B1677914) Ring

The naphthalene ring of this compound can undergo further electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the existing substituents: the chloro group and the ethyl carboxylate group. The chloro group is a deactivating but ortho-, para-directing group, while the ethyl carboxylate group is a deactivating and meta-directing group. unizin.org The directing effects of these groups will influence the regioselectivity of the substitution.

Further halogenation, such as chlorination or bromination, can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The directing effects of the existing substituents will determine the position of the new halogen. The ester group at position 1 deactivates the ring and directs incoming electrophiles to the meta positions (positions 3, 6, and 8). The chloro group at position 7 also deactivates the ring but directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 8). The combined effect of these two groups would likely direct the incoming halogen to positions 6 or 8.

Nitration: The introduction of a nitro group onto the naphthalene ring can be accomplished using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). As with halogenation, the position of nitration will be governed by the directing effects of the existing substituents, favoring substitution at positions 6 or 8.

Sulfonation: Sulfonation can be carried out by heating the compound with fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃). The electrophile in this reaction is SO₃. Sulfonation of naphthalene derivatives can be temperature-dependent. wordpress.com The reaction is also reversible, which can be synthetically useful. wikipedia.org The sulfonic acid group would be expected to add at the positions least sterically hindered and electronically favored, likely positions 6 or 8.

The predicted outcomes of these electrophilic substitution reactions are summarized in the table below.

| Reaction | Reagents | Likely Position(s) of Substitution |

| Halogenation | X₂ (X = Cl, Br), Lewis Acid (e.g., FeCl₃) | 6 or 8 |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 6 or 8 |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 6 or 8 |

Alkylation and Acylation of the Naphthalene System

The naphthalene ring is susceptible to electrophilic substitution reactions, such as alkylation and acylation. The presence of both a deactivating chloro group and a deactivating ester group would be expected to render the naphthalene core of this compound less reactive towards these transformations compared to unsubstituted naphthalene. The directing effects of these substituents would likely influence the position of any incoming electrophile.

Alkylation: Friedel-Crafts alkylation, a classic method for introducing alkyl groups onto an aromatic ring, could theoretically be applied to this compound. The reaction would likely require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkyl halide. However, Friedel-Crafts alkylations are often prone to issues such as polyalkylation and carbocation rearrangements, which would need to be carefully controlled.

Acylation: Friedel-Crafts acylation is a more reliable method for the introduction of acyl groups, as the resulting ketone product is deactivated towards further acylation, preventing over-substitution. nih.gov The reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid would be expected to yield an acylated naphthalene derivative. The regioselectivity of this reaction would be governed by the combined electronic and steric effects of the existing chloro and ester groups. A patent for the acylation of naphthalenes suggests that 7-chloro-2-naphthol (B1595904) can be acylated, indicating the feasibility of such reactions on chloro-substituted naphthalenes. google.comgoogle.com

Due to the lack of specific experimental data for this compound, a data table for these transformations cannot be populated with observed results.

Exploration of Complex Molecular Architectures Incorporating the this compound Scaffold

The functional handles present in this compound—the chloro group and the ester—provide avenues for its incorporation into more elaborate molecular structures. The chloro substituent is particularly amenable to modern cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The chloro atom on the naphthalene ring serves as a prime site for palladium-catalyzed cross-coupling reactions, which could be employed to construct heterocyclic systems.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a nitrogen-containing substituent by coupling an amine with the chloro-naphthalene core. nih.gov This would be a key step in the synthesis of nitrogen-containing heterocycles fused to the naphthalene system. The general conditions for a Buchwald-Hartwig amination of an aryl chloride typically involve a palladium catalyst, a suitable phosphine (B1218219) ligand (like XPhos), and a base. mdpi.comnih.gov

Suzuki-Miyaura Coupling: Coupling with organoboron reagents, such as boronic acids or esters, would enable the formation of a new carbon-carbon bond. researchgate.netacs.org This could be utilized to introduce a side chain that could subsequently be elaborated into a heterocyclic ring.

Sonogashira Coupling: The reaction with a terminal alkyne would introduce an alkynyl group, a versatile functional group that can participate in various cyclization reactions to form heterocycles. researchgate.net

The following table outlines hypothetical cross-coupling reactions for the synthesis of precursors to heterocyclic systems.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Potential Product |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Ethyl 7-(morpholin-4-yl)-1-naphthoate |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Ethyl 7-phenyl-1-naphthoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Ethyl 7-(phenylethynyl)-1-naphthoate |

The construction of additional rings onto the naphthalene scaffold of this compound would lead to the formation of polycyclic aromatic compounds. Cross-coupling reactions would again be instrumental in this endeavor. For instance, a double Suzuki-Miyaura or Sonogashira coupling reaction, potentially after converting the ester group to another reactive site, could be envisioned to build extended aromatic systems. The synthesis of complex polycyclic aromatic hydrocarbons often involves the strategic formation of new carbon-carbon bonds to create fused ring systems. google.com

Furthermore, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be used in cyclization reactions, such as intramolecular Friedel-Crafts acylation, to form a new ring.

The following table presents a hypothetical reaction scheme for the formation of a polycyclic system.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| 1. Suzuki Coupling | 2-formylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Ethyl 7-(2-formylphenyl)-1-naphthoate |

| 2. Intramolecular Cyclization | Polyphosphoric acid, heat | Fused polycyclic ketone |

Advanced Applications in Chemical Sciences

Role in Organic Synthesis Methodology Development

The development of new synthetic methodologies is a cornerstone of organic chemistry, enabling the efficient construction of complex molecules. The utility of a compound in this area is often determined by its reactivity and structural features, which can be exploited to test new transformations or serve as a scaffold for building more complex structures.

Utilization as a Model Compound for New Reaction Discovery

A model compound in the context of reaction discovery serves as a standard substrate to test the feasibility, scope, and limitations of a new chemical transformation. An ideal model compound possesses a balance of stability and reactivity, with functional groups that allow for a clear analysis of the reaction outcome.

As of this writing, a review of scientific literature does not indicate that Ethyl 7-chloro-1-naphthoate has been specifically utilized as a model compound for the discovery of new reactions. Its potential in this area remains unexplored in published research.

Application in Stereoselective Synthesis

Stereoselective synthesis, the ability to preferentially create one stereoisomer of a product, is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Compounds that can influence the stereochemical outcome of a reaction, either as a substrate, reagent, or catalyst, are highly valuable.

There is currently no available scientific literature that describes the application of this compound in stereoselective synthesis.

Potential in Materials Chemistry

Materials chemistry focuses on the design and synthesis of new materials with novel or enhanced properties. Organic compounds can play a crucial role in this field, for instance, as building blocks for polymers or as components of functional materials.

Investigation as a Monomer or Intermediate in Polymer Chemistry

Polymers are large molecules composed of repeating structural units known as monomers. The properties of a polymer are dictated by the structure of its monomers. A thorough search of the scientific literature and chemical databases reveals no studies where this compound has been investigated as a monomer or an intermediate in the synthesis of polymers.

Use in Functional Materials Development

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as in electronics, optics, or sensing. Organic molecules can be integral to the development of these materials. There is no documented research on the use of this compound in the development of functional materials.

Catalysis Studies Involving this compound Derivatives

Catalysis is a fundamental pillar of modern chemistry, enabling reactions to proceed more efficiently. The development of new catalysts, often based on organic scaffolds, is a continuous area of research. Derivatives of a core molecule can be synthesized to act as ligands for metal catalysts or as organocatalysts themselves.

Currently, there are no published catalysis studies involving derivatives of this compound in the scientific literature.

Summary Data Table

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Organic Synthesis Methodology Development | Model Compound for New Reaction Discovery | No data available |

| Stereoselective Synthesis | No data available | |

| Materials Chemistry | Monomer or Intermediate in Polymer Chemistry | No data available |

| Functional Materials Development | No data available | |

| Catalysis | Studies Involving Derivatives | No data available |

Q & A

Q. What are the established synthesis protocols for Ethyl 7-chloro-1-naphthoate, and how can reaction parameters be optimized?

this compound is typically synthesized via acid-catalyzed esterification of 7-chloro-1-naphthoic acid with ethanol. Key optimization parameters include:

- Temperature control (60–80°C) to balance reaction rate and side-product formation.

- Molar ratios (1:1.2–1:3 acid-to-ethanol) to drive esterification equilibrium.

- Catalyst selection (e.g., concentrated H₂SO₄ at 5–10% v/v). Post-synthesis, purity is assessed using HPLC (C18 column, UV detection at λ=254 nm) and confirmed via ¹H/¹³C NMR spectroscopy. Gravimetric yield calculations should account for recrystallization losses .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Orthogonal methods are critical:

- Chromatography : HPLC with gradient elution (acetonitrile/water) to quantify impurities ≥0.1%.

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) to verify ester proton integration (δ 4.3–4.5 ppm, quartet) and aromatic proton splitting patterns.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting point consistency (±2°C deviation). Cross-referencing with pharmacopeial standards ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use nitrile gloves and chemical goggles to prevent dermal/ocular exposure.

- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Store in amber vials under inert gas (N₂/Ar) at 4°C to minimize hydrolysis.

- Dispose of waste via halogenated organic streams. Patch testing is recommended for sensitization risk assessment .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR chemical shifts) for this compound be resolved across studies?

Discrepancies may arise from solvent polarity, impurity interference, or instrumental calibration. Resolution strategies include:

- Reproducing synthesis/purification protocols from conflicting literature.

- Standardizing NMR conditions (CDCl₃, 400 MHz, 298 K).

- Performing spiking experiments with authentic samples.

- Computational validation via Density Functional Theory (DFT) to predict theoretical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The chloro substituent at C7 exerts dual effects:

- Electronic : Resonance withdrawal reduces electron density at the carbonyl, enhancing electrophilicity.

- Steric : The ethyl ester group hinders nucleophilic approach at C1. Investigate via:

- Hammett plots using σ⁻ constants for substituent effects.

- Kinetic isotope effects (KIE) to probe transition-state geometry.

- Solvent polarity studies (e.g., DMSO vs. THF) to assess stabilization of charged intermediates .

Q. How can computational modeling predict the polymorphic stability and crystallization behavior of this compound?

- Molecular Packing : Use DFT-D3 (B3LYP functional) to model van der Waals interactions.

- PXRD Validation : Compare experimental vs. Mercury-software-predicted patterns.

- Lattice Energy Calculations : Apply the PIXEL method to rank polymorph stability.

- Solvent Screening : Test crystallization in 10+ solvents (polar protic to aprotic) to map morphology trends .

Q. What experimental designs are suitable for studying the degradation pathways of this compound under accelerated stability conditions?

Follow ICH Q1A guidelines for forced degradation:

- Thermal Stress : 40–80°C for 1–4 weeks.

- Photolysis : Expose to UV light (320–400 nm) per ICH Q1B.

- Hydrolysis : Reflux in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers. Degradation products are identified via LC-HRMS (Q-TOF) and quantified using response factor corrections. Isotopic labeling (e.g., D₂O hydrolysis) tracks reaction pathways .

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with standardized cell lines (HEK293 vs. HeLa).

- Metabolite Profiling : Use LC-MS/MS to identify active vs. inactive metabolites.

- Structural-Activity Relationships (SAR) : Compare analogs with varied substituents (e.g., fluoro vs. bromo at C7). Statistical analysis (ANOVA, p<0.05) and Hill slope calculations ensure reproducibility .

Methodological Best Practices

- Data Contradiction Analysis : Always include control experiments, replicate trials (n≥3), and multi-technique validation (e.g., NMR + XRD) .

- Computational Validation : Cross-check experimental results with DFT or Molecular Dynamics simulations to resolve mechanistic ambiguities .

- Literature Synthesis : Prioritize peer-reviewed journals over preprint repositories, and verify data against authoritative databases (e.g., PubChem, Reaxys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.